Product packaging for BDP 630/650 hydrazide(Cat. No.:)

BDP 630/650 hydrazide

Cat. No.: B1192287
M. Wt: 500.76
InChI Key: FQAOSWUYWCXSRX-ZIKNSQGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Fluorescent Probes in Contemporary Chemical Biology and Biomedical Research

Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength. This property, known as fluorescence, allows researchers to tag and monitor specific molecules, cellular components, and biological events with high sensitivity and specificity. The applications of these probes are vast, ranging from fundamental studies in cell biology to the development of new diagnostic tools and therapeutic agents. Their use in techniques such as fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) has provided unprecedented insights into the intricate workings of living systems.

The BODIPY Scaffold: Structural Basis for Advanced Photophysical Attributes

The core structure of BODIPY dyes is a dipyrromethene ligand complexed with a boron difluoride (BF2) moiety. This rigid, bicyclic structure is the foundation for their exceptional photophysical properties. BODIPY fluorophores are characterized by their high molar extinction coefficients, high fluorescence quantum yields, and sharp, well-defined absorption and emission peaks. axispharm.com Furthermore, their fluorescence is relatively insensitive to solvent polarity and pH, making them robust probes for a wide range of biological environments. The versatility of the BODIPY scaffold allows for extensive chemical modification, enabling the fine-tuning of their spectral properties and the introduction of reactive functional groups for various applications.

Significance of Hydrazide-Functionalized BODIPY Compounds in Bioconjugation

The introduction of a hydrazide group (-C(=O)NHNH2) onto the BODIPY core creates a powerful tool for bioconjugation. Hydrazide moieties are particularly useful for their ability to react specifically with aldehydes and ketones to form stable hydrazone bonds. medchemexpress.combroadpharm.com This carbonyl-reactive chemistry is advantageous for labeling biomolecules that contain or can be modified to contain aldehyde or ketone groups, such as glycoproteins, polysaccharides, and certain proteins and nucleic acids. This specific reactivity allows for the targeted attachment of the fluorescent BODIPY dye to the biomolecule of interest, enabling its visualization and study.

Research Scope and Objectives Pertaining to BDP 630/650 Hydrazide

This article focuses specifically on this compound, a red-emitting BODIPY derivative. The numbers in its name refer to its approximate absorption and emission maxima, which are around 630 nm and 650 nm, respectively. axispharm.com This places its fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced background fluorescence from endogenous molecules. The primary objectives of this article are to detail the chemical and photophysical properties of this compound and to explore its utility as a carbonyl-reactive probe in bioconjugation.

Chemical and Photophysical Properties of this compound

This compound is a dark-colored solid that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). broadpharm.comlumiprobe.com Its key characteristics are summarized in the table below.

PropertyValueReference
Molecular Formula C23H20BClF2N4O2S broadpharm.comlumiprobe.com
Molecular Weight 500.76 g/mol lumiprobe.com
CAS Number 2183473-43-8 broadpharm.com
Purity ≥95% broadpharm.com
Appearance Dark colored solid lumiprobe.com
Solubility Good in DMF, DMSO broadpharm.comlumiprobe.com

Interactive Data Table: Spectral Properties of this compound

The photophysical properties of this compound make it a highly effective fluorescent probe. It exhibits strong absorption and bright emission in the far-red portion of the electromagnetic spectrum.

Spectral PropertyValueReference
Excitation Maximum (λex) 628 nm broadpharm.comlumiprobe.com
Emission Maximum (λem) 642 nm broadpharm.comlumiprobe.com
Extinction Coefficient (ε) 97,000 L·mol⁻¹·cm⁻¹ broadpharm.comlumiprobe.com
Fluorescence Quantum Yield (Φ) 0.91 broadpharm.comlumiprobe.com
Stokes Shift ~20 nm axispharm.com

These properties, particularly the high extinction coefficient and quantum yield, contribute to the brightness and sensitivity of this dye in fluorescence-based applications. axispharm.comlumiprobe.com The spectral characteristics are similar to another popular far-red dye, Cy5, making it a suitable alternative in many experimental setups. medchemexpress.combroadpharm.combroadpharm.com

Applications in Bioconjugation

The primary application of this compound lies in its utility as a carbonyl-reactive labeling reagent. The hydrazide group readily reacts with aldehydes and ketones, which are present on or can be introduced into a variety of biomolecules.

Labeling of Aldehydes and Ketones

The reaction between the hydrazide functional group of BDP 630/650 and a carbonyl group (aldehyde or ketone) on a target molecule results in the formation of a stable hydrazone linkage. This covalent bond securely attaches the bright, photostable BODIPY fluorophore to the biomolecule. This method is particularly useful for labeling:

Glycoproteins and Polysaccharides: The carbohydrate moieties of these molecules can be chemically or enzymatically oxidized to generate aldehyde groups, which then serve as reactive handles for conjugation with this compound.

Proteins and Peptides: Specific amino acid residues can be modified to introduce carbonyl groups, allowing for site-specific labeling.

Nucleic Acids: Similar to glycoproteins, the sugar components of nucleic acids can be oxidized to create reactive sites for hydrazide conjugation.

The high photostability of the BDP 630/650 core is a significant advantage, as it resists photobleaching, allowing for prolonged and repeated imaging experiments. axispharm.com This makes it a reliable choice for demanding applications such as fluorescence microscopy and single-molecule tracking.

Fluorescence Polarization Assays

This compound is particularly well-suited for fluorescence polarization (FP) assays. lumiprobe.comruixibiotech.comruixibiotech.com FP is a technique used to study molecular interactions in solution. It relies on the principle that the polarization of fluorescence emission is dependent on the rotational speed of the fluorescent molecule. When a small, fluorescently labeled molecule like this compound is unbound, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a larger molecule, its rotation slows down, leading to an increase in fluorescence polarization. The relatively long excited-state lifetime of the BDP 630/650 fluorophore enhances the sensitivity of FP assays, making it a valuable tool for studying protein-protein interactions, enzyme kinetics, and receptor-ligand binding. axispharm.comlumiprobe.com

Properties

Molecular Weight

500.76

IUPAC Name

N/A

InChI

InChI=1S/C23H19BF2N4O2S.ClH/c25-24(26)29-17(6-3-16-4-10-20(11-5-16)32-15-23(31)28-27)7-8-18(29)14-19-9-12-21(30(19)24)22-2-1-13-33-22;/h1-14H,15,27H2,(H,28,31);1H/b6-3+;

InChI Key

FQAOSWUYWCXSRX-ZIKNSQGESA-N

SMILES

O=C(N[NH3+])COC1=CC=C(C=C1)/C=C/C2=[N+](C(C=C2)=CC3=CC=C(C4=CC=CS4)N35)[B-]5(F)F.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Strategies and Chemical Functionalization of Bdp 630/650 Hydrazide

Development of the BDP 630/650 Core Structure for Far-Red Emission

The core of BDP 630/650 is a borondipyrromethene scaffold, a class of fluorophores known for their high absorption coefficients, excellent photostability, and high fluorescence quantum yields. lumiprobe.comlumiprobe.comlumiprobe.com The specific spectral characteristics of BDP 630/650, with excitation and emission maxima around 630 nm and 650 nm respectively, place it in the far-red portion of the electromagnetic spectrum. medchemexpress.com This is advantageous for biological imaging as it helps to minimize issues of autofluorescence from endogenous molecules in deep tissue imaging. chemrxiv.org

The development of far-red emitting BODIPY dyes like BDP 630/650 involves strategic chemical modifications to the core structure. The emission wavelength of BODIPY dyes can be fine-tuned by extending the π-conjugation of the molecule. This is often achieved by introducing specific substituents at various positions on the pyrrole (B145914) rings or the meso-position of the BODIPY core. These modifications alter the electronic structure of the molecule, shifting its absorption and emission spectra to longer wavelengths. The result is a dye that is compatible with common filter sets like those used for Cy5. lumiprobe.comlumiprobe.com

Table 1: Spectral Properties of BDP 630/650 Dyes

Property Value Reference
Excitation Maximum (λex) ~628-630 nm lumiprobe.combroadpharm.com
Emission Maximum (λem) ~642-650 nm lumiprobe.combroadpharm.com
Molar Extinction Coefficient ~97,000 cm⁻¹M⁻¹ broadpharm.com

Targeted Introduction of the Hydrazide Moiety via Chemical Synthesis

The introduction of a hydrazide group (-C(O)NHNH₂) to the BDP 630/650 core transforms the fluorophore into a reactive probe. The synthesis of hydrazine-appended BODIPY dyes can be accomplished through several synthetic routes. A common method involves the nucleophilic substitution of a suitable leaving group on the BODIPY core with hydrazine (B178648). nih.govresearchgate.net For instance, a meso-chloro or 8-methylthio-BODIPY derivative can serve as a precursor, which is then reacted with hydrazine hydrate. researchgate.net This reaction typically proceeds in an organic solvent and results in the formation of the desired BODIPY-hydrazide. nih.gov The synthesis of new BODIPY fluorescent probes functionalized with a hydrazide group has been reported to yield products with near-infrared emission up to 633 nm and high quantum yields. researchgate.net

Advanced Chemical Derivatization for Enhanced Research Utility

The true utility of BDP 630/650 hydrazide lies in its ability to be further modified and conjugated to other molecules, thereby creating specific probes for a wide array of research applications.

The hydrazide moiety is a key functional group for bioconjugation because it readily reacts with aldehydes and ketones to form a stable hydrazone linkage. lumiprobe.commedchemexpress.combroadpharm.com This reaction is particularly useful for labeling biomolecules that contain or can be modified to contain carbonyl groups.

Labeling of Glycoproteins and Polysaccharides: Many biomolecules, such as glycoproteins, contain carbohydrate residues. These sugar moieties can be chemically or enzymatically oxidized to generate aldehyde groups, which can then be specifically targeted by the hydrazide group of the BDP 630/650 dye.

Labeling of Carbonylated Proteins: Oxidative stress in cells can lead to the formation of carbonyl groups on proteins. This compound can be used as a probe to detect and quantify these carbonylated proteins, which are markers for aging and various diseases. researchgate.net

Conjugation to Small Ligands: Small molecules containing an aldehyde or ketone can be directly labeled with this compound. This allows for the creation of fluorescent ligands that can be used to study receptor binding or cellular uptake. chemrxiv.org

The reaction between the hydrazide and the carbonyl group forms a semi-permanent hydrazone bond, creating a stable fluorescently labeled conjugate. medchemexpress.combroadpharm.com

Multiplexing, the simultaneous detection of multiple targets, is a powerful technique in biological research. Creating multiplexable probes with this compound involves using it in concert with other fluorophores that have distinct spectral properties. nih.gov

To achieve this, researchers can utilize a panel of fluorescent dyes with different excitation and emission wavelengths. BDP 630/650, with its far-red emission, can be paired with dyes that emit in the blue, green, or orange regions of the spectrum. For example, a target could be labeled with this compound, while another is labeled with a different BODIPY dye, such as BDP 558/568, or a fluorescein-based probe. lumiprobe.com By using appropriate filter sets on a fluorescence microscope or flow cytometer, the signals from each probe can be individually detected and quantified. nih.gov

Furthermore, the versatility of the BODIPY scaffold allows for the synthesis of various derivatives. Besides the hydrazide, BDP 630/650 is available with other reactive groups like azides, alkynes, and NHS esters. medchemexpress.commedchemexpress.comlumiprobe.com These derivatives enable different conjugation chemistries, such as "click chemistry" or amine labeling, expanding the possibilities for creating complex, multiplexable probe sets. lumiprobe.commedchemexpress.com

Methodological Considerations in this compound Synthesis

The synthesis of this compound requires careful control over reaction conditions to ensure high purity and yield.

Purity of Starting Materials: The purity of the initial BDP 630/650 precursor is critical, as impurities can lead to side reactions and complicate the purification of the final product.

Reaction Conditions: The reaction to introduce the hydrazide moiety must be optimized. This includes the choice of solvent, reaction temperature, and stoichiometry of the reactants. For instance, using an excess of hydrazine may be necessary to drive the reaction to completion, but this can also make purification more challenging.

Purification: Chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), are often necessary to isolate the pure this compound from unreacted starting materials and byproducts.

Stability and Storage: this compound, like many fluorescent dyes, should be protected from prolonged exposure to light to prevent photobleaching. lumiprobe.comlumiprobe.com It is typically stored at low temperatures (e.g., -20°C) and in a desiccated environment to maintain its chemical integrity. lumiprobe.combroadpharm.com

By carefully considering these factors, researchers can reliably synthesize high-quality this compound for their specific applications.

Table 2: Compound Names Mentioned

Compound Name
This compound
BDP 558/568
BDP 630/650 azide
BDP 630/650 alkyne
BDP 630/650 NHS ester
BDP 630/650 carboxylic acid
Cy5
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
8-methylthio-BODIPY
meso-chloro-BODIPY

Mechanistic Investigations of Bdp 630/650 Hydrazide Reactivity

Chemical Reactivity Profile of the Hydrazide Functional Group

The reactivity of BDP 630/650 hydrazide is centered on the nucleophilic character of the terminal nitrogen atom of its hydrazide moiety (-CONHNH₂). This functional group is a potent nucleophile, readily participating in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones.

The reactivity of the hydrazide group is significantly influenced by the pH of the reaction medium. Acidic conditions are generally required to catalyze the dehydration of the carbinolamine intermediate. However, excessively low pH can protonate the hydrazide, rendering it non-nucleophilic and thereby inhibiting the initial attack on the carbonyl group. Consequently, the reaction rate is typically optimal under mildly acidic conditions.

Formation of Hydrazone Adducts with Carbonyl-Containing Substrates (Aldehydes and Ketones)

This compound serves as a carbonyl-reactive dye, enabling the fluorescent labeling of various biomolecules and synthetic compounds that possess aldehyde or ketone functionalities. lumiprobe.comlumiprobe.com This includes the labeling of sugars and glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehyde groups. lumiprobe.com

The reaction results in the formation of a hydrazone, a compound characterized by a carbon-nitrogen double bond within a >C=N-NH- linkage. This conjugation reaction is a cornerstone of bioconjugation chemistry due to its specificity and the stability of the resulting bond under physiological conditions. The hydrazone bonds formed are described as semi-permanent. biocompare.combroadpharm.com

The structure of the carbonyl substrate influences the rate and efficiency of hydrazone formation. Aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. Aromatic aldehydes, in turn, may exhibit different reactivity profiles compared to aliphatic aldehydes.

Reaction Kinetics and Equilibrium Studies of this compound Conjugation

Detailed kinetic and equilibrium studies for the conjugation of this compound are not extensively documented in publicly accessible literature. However, the general kinetics of hydrazone formation are well-understood and can be applied to this specific compound.

The reaction rate is dependent on the concentrations of both the this compound and the carbonyl substrate, as well as the pH of the medium. The formation of the hydrazone is a reversible process, and the position of the equilibrium is influenced by the reaction conditions. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the formation of the hydrazone.

For illustrative purposes, a hypothetical dataset is presented below to demonstrate how reaction kinetics might be influenced by reactant concentrations.

Hypothetical Reaction Kinetics of this compound with an Aldehyde

[this compound] (µM)[Aldehyde] (µM)Initial Rate (µM/min)
10100Data Not Available
20100Data Not Available
10200Data Not Available

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.

Influence of Microenvironmental Factors on Conjugation Efficiency

The efficiency of the conjugation reaction between this compound and carbonyl compounds is sensitive to several microenvironmental factors, including pH, temperature, and solvent polarity.

pH: As previously mentioned, pH is a critical parameter. The optimal pH for hydrazone formation is typically in the mildly acidic range (pH 4.5-6.0). This represents a compromise between the need for a non-protonated, nucleophilic hydrazide and the acid-catalyzed dehydration of the carbinolamine intermediate.

Temperature: Generally, an increase in temperature will increase the rate of the conjugation reaction, in accordance with the principles of chemical kinetics. However, excessively high temperatures could potentially lead to the degradation of the dye or the target molecule.

Solvent: The polarity of the solvent can influence both the solubility of the reactants and the stability of the transition states, thereby affecting the reaction rate. This compound is soluble in polar aprotic solvents like DMF and DMSO. broadpharm.com The reaction is often carried out in aqueous buffers mixed with organic co-solvents to ensure the solubility of all components. The dielectric constant of the solvent can impact the pKa of the hydrazide and the equilibrium of the reaction.

To illustrate the potential impact of these factors, a summary table is provided below, based on general principles of hydrazone chemistry.

Influence of Microenvironmental Factors on this compound Conjugation

FactorEffect on Conjugation EfficiencyOptimal Range (General)
pHSignificant impact on reaction rate4.5 - 6.0
TemperatureRate increases with temperatureApplication-dependent
Solvent PolarityAffects solubility and reaction kineticsAqueous buffers with organic co-solvents

Note: The optimal ranges provided are based on general principles of hydrazone formation and may need to be empirically determined for specific applications of this compound.

Advanced Spectroscopic and Photophysical Research of Bdp 630/650 Hydrazide Systems

Elucidation of Excited State Dynamics and Energy Transfer Mechanisms

BDP 630/650 hydrazide, a derivative of the borondipyrromethene (BODIPY) dye class, is a red-emitting fluorophore with an excitation maximum around 630 nm and an emission maximum at approximately 650 nm. axispharm.commedchemexpress.com Its favorable photophysical properties, including high photostability and a significant fluorescence quantum yield, make it a valuable tool in various fluorescence-based applications. axispharm.comaxispharm.com The relatively long excited-state lifetime of BDP 630/650 is a key characteristic that makes it particularly well-suited for fluorescence polarization assays. axispharm.comlumiprobe.com

The excited-state dynamics of BODIPY dyes, including BDP 630/650, are governed by the interplay of radiative and non-radiative decay pathways. Upon photoexcitation, the molecule transitions to an excited singlet state (S1). From this state, it can return to the ground state (S0) via fluorescence emission or through non-radiative processes such as internal conversion and intersystem crossing to a triplet state. The efficiency of fluorescence is quantified by the fluorescence quantum yield, which for BDP 630/650 is notably high at 0.91. lumiprobe.combiocompare.com

Energy transfer mechanisms, such as Fluorescence Resonance Energy Transfer (FRET), are critical in the application of BDP 630/650 in molecular and cellular biology. axispharm.com In FRET, a donor fluorophore in its excited state can non-radiatively transfer energy to an acceptor fluorophore in close proximity. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions. axispharm.com The distinct spectral properties of BDP 630/650, with its well-defined absorption and emission peaks, allow for its effective use as either a donor or an acceptor in FRET pairs. axispharm.com

Recent research has explored the excited-state dynamics of BODIPY dimers, revealing complex processes such as symmetry-breaking charge separation in polar solvents. nih.gov These studies shed light on the fundamental photophysical processes that can occur in multi-chromophoric systems involving BODIPY dyes. While these specific studies may not have used the hydrazide derivative, the core principles of excited-state behavior and potential for charge transfer are relevant to the broader class of BDP dyes. nih.gov

Fluorescence Polarization Assays: Principles and Applications in Molecular Dynamics

Fluorescence polarization (FP) assays are a powerful tool for studying molecular interactions and dynamics in solution, and this compound is particularly well-suited for such applications. lumiprobe.comlumiprobe.comglpbio.cn The fundamental principle of FP lies in the interaction of polarized light with a fluorescent molecule. When a fluorescent molecule is excited with plane-polarized light, it will emit partially polarized light. The degree of polarization of the emitted light is dependent on the rotational motion of the molecule during the time it is in the excited state.

The key parameters in an FP assay are the fluorescence lifetime of the fluorophore and the rotational correlation time of the molecule to which it is attached. A longer fluorescence lifetime, as is characteristic of BDP 630/650, allows for more significant molecular rotation to occur before emission, leading to a greater change in polarization upon binding. axispharm.comlumiprobe.com

Principles of Fluorescence Polarization:

Excitation: A solution containing the fluorescently labeled molecule (e.g., this compound conjugated to a ligand) is excited with vertically polarized light.

Molecular Rotation: During the excited-state lifetime of the fluorophore, the molecule tumbles and rotates in solution.

Emission: The emitted fluorescence is measured in two planes: parallel (I∥) and perpendicular (I⊥) to the plane of excitation.

Polarization (P) and Anisotropy (r): These values are calculated from the parallel and perpendicular fluorescence intensities.

Small, unbound fluorescent molecules rotate rapidly in solution, leading to a significant depolarization of the emitted light and a low FP value. Conversely, when the fluorescently labeled molecule binds to a larger molecule, its rotational motion is slowed considerably. This results in a smaller degree of depolarization and a higher FP value. This change in polarization upon binding is the basis for monitoring binding events in real-time.

Applications in Molecular Dynamics:

This compound's utility in FP assays extends to various areas of molecular dynamics research:

Receptor-Ligand Binding: By labeling a small ligand with this compound, its binding to a larger receptor protein can be monitored by the increase in fluorescence polarization.

Enzyme Kinetics: FP can be used to study enzyme-substrate interactions and determine kinetic parameters.

Nucleic Acid Hybridization: The binding of a fluorescently labeled single-stranded DNA or RNA probe to its complementary target can be detected by the change in polarization.

Protein-Protein Interactions: FP provides a means to study the association and dissociation of protein complexes.

The hydrazide functional group of BDP 630/650 allows for its covalent attachment to biomolecules containing aldehyde or ketone groups, such as those that can be introduced into proteins and carbohydrates through specific chemical or enzymatic modifications. medchemexpress.combroadpharm.com

Investigations into the Photostability Profiles of this compound Conjugates

BDP 630/650 and its derivatives are recognized for their excellent photostability, a critical attribute for fluorescence-based applications that require prolonged or intense illumination. axispharm.comaxispharm.com This inherent stability helps to maintain a consistent fluorescent signal during extended experiments, such as time-lapse microscopy or high-throughput screening. The photostability of BDP 630/650 is often highlighted as an advantage over other fluorescent dyes, like some cyanine (B1664457) dyes. axispharm.com

The photostability of a fluorophore refers to its resistance to photobleaching, which is the irreversible photochemical destruction of the fluorescent molecule upon exposure to light. This process leads to a loss of fluorescence and can limit the duration and quality of imaging experiments. The robust nature of the borondipyrromethene core structure contributes to the high photostability of BDP dyes.

When this compound is conjugated to other molecules, such as proteins or nucleic acids, the photostability of the resulting conjugate can be influenced by the local microenvironment. Factors that can affect photostability include:

Solvent Polarity: The polarity of the surrounding solvent can impact the excited-state lifetime and photochemical reactivity of the dye.

Presence of Quenchers: Molecular oxygen and other quenching agents can interact with the excited fluorophore, leading to photobleaching.

Strategies to enhance the photostability of fluorescent conjugates often involve the use of antifade reagents in the imaging medium. These reagents typically work by scavenging reactive oxygen species that are major contributors to photobleaching.

Theoretical and Computational Approaches to Spectroscopic Characterization

Theoretical and computational methods play a crucial role in understanding and predicting the spectroscopic properties of fluorescent dyes like BDP 630/650. These approaches provide insights into the electronic structure and excited-state behavior that are often difficult to obtain through experimental means alone. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of BDP 630/650, DFT calculations are employed to:

Predict Molecular Geometries: Determine the optimized ground-state geometry of the dye molecule.

Calculate Molecular Orbitals: Visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the principal electronic transitions.

Analyze Electronic Properties: Understand the distribution of electron density and how it is affected by structural modifications.

DFT provides the foundation for more advanced calculations that probe the excited states of the molecule. nih.gov The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. nih.govmdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to calculate the properties of molecules in their excited states. nih.gov For BDP 630/650, TD-DFT is instrumental in:

Predicting Absorption and Emission Spectra: TD-DFT can calculate the vertical transition energies, which correspond to the maxima in the absorption and emission spectra. nih.gov These theoretical predictions can be compared with experimental data to validate the computational model. mdpi.com

Determining Oscillator Strengths: This value, calculated by TD-DFT, is related to the intensity of an electronic transition and provides insight into how "allowed" a particular transition is. nih.gov

Investigating Excited-State Geometries: TD-DFT can be used to optimize the geometry of the molecule in its first excited state (S1), providing information about structural changes that occur upon photoexcitation. nih.gov

Understanding Non-Radiative Decay Pathways: By mapping the potential energy surfaces of the ground and excited states, TD-DFT can help to elucidate the mechanisms of non-radiative decay processes.

The predictive power of TD-DFT is a valuable tool in the rational design of new fluorescent probes with tailored spectroscopic properties. nih.gov By systematically modifying the structure of the BDP core and its substituents in silico, researchers can screen for new compounds with desired absorption and emission wavelengths, quantum yields, and other photophysical characteristics before undertaking their synthesis.

Applications in Cellular and Molecular Systems Biology

High-Resolution Fluorescence Imaging Methodologies Utilizing BDP 630/650 Hydrazide

The superior photophysical properties of the BDP 630/650 core, such as high brightness, resistance to photobleaching, and sharp emission peaks, make it ideal for high-resolution fluorescence microscopy. axispharm.comlumiprobe.com Unlike many other fluorophores, BODIPY dyes are relatively insensitive to changes in environmental pH and polarity, ensuring a more stable and reliable signal during imaging experiments. thermofisher.commedchemexpress.com The hydrazide derivative leverages these properties for the targeted visualization of specific cellular components.

The ability to tailor BODIPY dyes to target specific subcellular compartments is a significant advantage in cell biology. mdpi.com this compound facilitates localization studies by enabling the specific labeling of carbonyl-containing biomolecules. A primary application is the visualization of glycoproteins. By treating cells with a mild oxidant like sodium periodate (B1199274), the sialic acid sugar residues on glycoproteins are oxidized to create aldehyde groups, which then serve as specific targets for the this compound probe. Since glycoproteins are abundant on the plasma membrane and within organelles of the secretory pathway (e.g., endoplasmic reticulum and Golgi apparatus), this method allows for precise mapping of their subcellular distribution. researchgate.net

Furthermore, recent research has demonstrated the use of novel BODIPY hydrazide probes to detect and visualize carbonylated proteins, a key biomarker for oxidative stress, within cells using fluorescence microscopy. nih.gov This allows researchers to study the spatial distribution of oxidative damage within different cellular compartments, providing insights into the mechanisms of cellular stress and associated pathologies.

The high photostability and cell permeability of BODIPY dyes make them excellent candidates for the real-time visualization of dynamic cellular events, such as intracellular transport and cell migration. lumiprobe.com The covalent and stable bond formed between the hydrazide group and its target aldehyde or ketone ensures that the fluorescent signal remains associated with the molecule of interest over extended periods. medchemexpress.eu This is critical for long-term tracking experiments.

For instance, by labeling cell surface glycoproteins with this compound, researchers can monitor dynamic processes such as receptor trafficking, endocytosis, and membrane recycling. The intense and fade-resistant fluorescence of the dye allows for prolonged imaging sessions without significant signal loss, enabling the capture of these intricate and often rapid events. lumiprobe.com The application of BODIPY hydrazides in tracking the accumulation and localization of carbonylated proteins provides a dynamic view of the cellular response to oxidative stress over time. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Studies with this compound

BDP 630/650 is an effective fluorophore for use in Fluorescence Resonance Energy Transfer (FRET) assays, a technique used to measure the distance between two molecules on a nanometer scale. axispharm.comlumiprobe.comaxispharm.com Its spectral properties allow it to serve as either a donor or an acceptor when paired with a suitable fluorophore. The hydrazide functionality provides a method for site-specific incorporation of the dye onto one of the two interacting molecules.

FRET is a powerful tool for studying the interactions between biomolecules in their native cellular environment. axispharm.comlumiprobe.com In a typical FRET experiment to study a protein-protein interaction, one protein would be labeled with a donor fluorophore and the other with an acceptor. If this compound is used as the acceptor, its partner protein could be a glycoprotein (B1211001) that has been oxidized to present an aldehyde group for labeling. When the two proteins interact and bring the donor and acceptor dyes into close proximity (typically <10 nm), energy is transferred from the donor to the acceptor, resulting in a measurable change in the fluorescence emission of both dyes. This allows for the sensitive detection and quantification of molecular interactions in living cells.

FRET can also be employed to detect conformational changes within a single biomolecule. By labeling two different sites on the same molecule with a FRET pair, any change in the molecule's shape that alters the distance between the two dyes can be detected as a change in FRET efficiency. nih.govunivr.it this compound can be attached to a specific glycosylation site on a protein, while another dye is attached to a different site (e.g., a specific amino acid residue). A conformational change, perhaps induced by ligand binding or enzymatic activity, that moves these two points closer together or further apart would result in an increase or decrease in FRET, respectively. nih.gov Additionally, the BDP 630/650 dye's relatively long fluorescence lifetime makes it suitable for fluorescence polarization assays, another technique sensitive to changes in molecular size and conformation. thermofisher.comlumiprobe.commedchemexpress.com

Flow Cytometry Applications for Cell Sorting and Phenotyping

Flow cytometry is a high-throughput technique used to analyze and sort cells based on their physical and fluorescent characteristics. The brightness and distinct spectral profile of BDP 630/650 make it an excellent choice for this application, providing strong signals for clear differentiation between cell populations. axispharm.comlumiprobe.com

The carbonyl-reactive nature of this compound is particularly useful for cell phenotyping based on cell surface glycosylation patterns, which can change significantly during development, cell activation, or disease progression (e.g., cancer). By treating a mixed population of cells with a mild oxidant and subsequently labeling them with this compound, cells can be sorted based on the abundance of accessible sugar residues on their surface.

A direct application was shown in a 2024 study where new BODIPY hydrazide probes were successfully used in flow cytometry to quantify the levels of carbonylated proteins within cells subjected to oxidative stress. nih.gov This method allows for the rapid and quantitative assessment of oxidative damage on a single-cell basis across a large population, enabling researchers to identify and isolate cells that are more susceptible or resistant to oxidative insults.

Quantitative Analysis of Labeled Cell Populations

The intense and stable fluorescence of this compound is highly suited for the quantitative analysis of labeled cell populations. Its high quantum yield and molar extinction coefficient ensure a strong signal, enabling the detection and enumeration of cells with a high degree of sensitivity. broadpharm.combiocompare.comaxispharm.com This is particularly advantageous in techniques like fluorescence microscopy and flow cytometry, where precise quantification is essential.

Furthermore, BDP 630/650 dyes possess a relatively long excited-state lifetime, which makes them particularly useful for fluorescence polarization assays. lumiprobe.comaxispharm.com These assays can provide quantitative data on molecular interactions and binding events within cellular systems.

Multi-parametric Flow Cytometry Integration

This compound is an ideal candidate for multi-parametric flow cytometry, a technique used to analyze multiple characteristics of individual cells simultaneously. BODIPY dyes are known for their characteristically sharp and narrow emission spectra, which minimizes spectral overlap into adjacent detection channels. targetmol.comaxispharm.com

Emitting in the far-red region of the spectrum, in a channel similar to the widely used Cy5 dye, this compound can be effectively integrated into complex, multi-color staining panels. broadpharm.commedchemexpress.combiocompare.comaxispharm.com This allows researchers to label and quantify specific cell populations or biomarkers in conjunction with other fluorescent probes that emit at different wavelengths, thereby maximizing the data obtained from a single sample. axispharm.com

Development of this compound-Based Biosensors and Chemo-sensors

The specific reactivity of the hydrazide moiety is the foundation for the development of targeted biosensors and chemosensors.

Detection of Specific Biomarkers via Hydrazone Formation

The hydrazide group of this compound reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable covalent bond known as a hydrazone. broadpharm.commedchemexpress.combiocompare.com This reaction is a cornerstone for designing biosensors that target specific biomarkers. For example, it can be used for labeling glycoproteins after periodate oxidation of their sugar moieties, or for detecting lipid peroxidation products that contain aldehyde groups. This targeted labeling enables the visualization and quantification of biomarkers associated with various physiological or pathological states. lumiprobe.com

Sensing of Environmental Cues

The principles of hydrazone formation and fluorescence modulation can be extended to create chemosensors for environmental monitoring. Research has demonstrated the utility of hydrazone-based fluorescent sensors for detecting a range of analytes, including toxic metal ions and pollutants. nih.govrsc.org For instance, a common sensing mechanism involves the fluorescence of the dye being quenched upon binding to a metal ion like Cu²⁺. nih.gov This quenching can then be reversed or "turned on" in the presence of a target analyte that has a higher affinity for the metal ion, displacing the sensor and restoring fluorescence. nih.gov

While specific research on this compound for environmental sensing is emerging, the established success of other hydrazide-based fluorescent sensors provides a strong precedent. nih.govrsc.orgnih.gov The superior photophysical properties of the BDP 630/650 fluorophore, such as its high brightness and photostability, would offer significant advantages in sensitivity and reliability for the development of next-generation environmental chemosensors. axispharm.com

Table 2: Summary of Applications
Application AreaSpecific Technique/UseKey Feature of this compound
Quantitative Cellular AnalysisFlow Cytometry, Fluorescence Microscopy, Fluorescence Polarization AssaysHigh quantum yield, photostability, long excited-state lifetime. lumiprobe.combroadpharm.comaxispharm.com
Multi-parametric AnalysisMulti-color Flow CytometryFar-red emission (~650 nm) and narrow spectral width reduce signal overlap. targetmol.comaxispharm.com
Biomarker DetectionLabeling of aldehydes and ketones on biomolecules (e.g., sugars, oxidized lipids).Specific reactivity of the hydrazide group to form stable hydrazone bonds. lumiprobe.combroadpharm.commedchemexpress.com
Biosensor/Chemosensor DevelopmentDetection of environmental analytes (e.g., metal ions, pollutants).Modulation of fluorescence upon binding/displacement reactions involving the hydrazone linkage. nih.govrsc.org

Comparative Analysis and Methodological Advantages in Research

Comparative Performance with Other Far-Red Fluorescent Dyes (e.g., Cyanine (B1664457) 5) in Experimental Contexts

BDP 630/650 is spectrally similar to the widely used Cyanine 5 (Cy5) dye, with an excitation maximum around 628-630 nm and an emission maximum around 642-650 nm, making it compatible with standard Cy5 filter sets. axispharm.combroadpharm.commedchemexpress.com However, BDP 630/650 exhibits several performance advantages over cyanine-based dyes.

One of the most significant advantages is its superior photostability, which allows for consistent fluorescence during prolonged imaging experiments by resisting photobleaching. axispharm.com Furthermore, BDP 630/650 is characterized by a high fluorescence quantum yield, often cited as 0.91, and a large extinction coefficient of 97,000 cm⁻¹M⁻¹, contributing to its bright emission signal. broadpharm.combiocompare.com While cyanine dyes can also have high extinction coefficients, their quantum yields can be more susceptible to environmental factors. nih.gov

Another key differentiator is the longer excited-state lifetime of BDP 630/650 compared to cyanine dyes. axispharm.comdcchemicals.combroadpharm.com This property is particularly beneficial for specific advanced fluorescence techniques. axispharm.comlumiprobe.com

Table 1: Comparative Photophysical Properties of BDP 630/650 and Cyanine 5

PropertyBDP 630/650Cyanine 5 (Typical)
Excitation Maximum (nm)~628 - 630 broadpharm.commedchemexpress.com~649 nih.gov
Emission Maximum (nm)~642 - 650 broadpharm.commedchemexpress.com~667 - 670 nih.gov
Quantum Yield0.91 broadpharm.combiocompare.comVariable (e.g., ~0.28)
Extinction Coefficient (cm⁻¹M⁻¹)97,000 broadpharm.combiocompare.comHigh (e.g., ~250,000)
Key AdvantagesHigh photostability, high quantum yield, longer excited-state lifetime. axispharm.comlumiprobe.comHigh extinction coefficient.

Strategies for Minimizing Spectral Overlap in Multiplex Assays

In multiplex assays, where multiple fluorescent probes are used simultaneously, minimizing spectral overlap is crucial for accurate data interpretation. BDP 630/650 is advantageous in this regard due to its characteristically sharp and narrow absorption and emission spectra. axispharm.comaxispharm.com This reduces the "bleed-through" of its signal into adjacent detection channels.

Strategies to effectively minimize spectral overlap when using BDP 630/650 include:

Careful Fluorophore Selection: Pairing BDP 630/650 with dyes that have significant spectral separation. For instance, combining it with green-emitting dyes like BODIPY-FL allows for greater separation between their respective emission wavelengths. nih.gov

Use of Narrow Bandpass Filters: Employing appropriate optical filters that are tightly matched to the emission peak of BDP 630/650 can effectively block unwanted signals from other fluorophores.

Spectral Unmixing: Utilizing imaging software with spectral unmixing algorithms can computationally separate the emission spectra of multiple dyes, including BDP 630/650, to accurately assign signals to their respective sources.

Advantages in Signal-to-Noise Ratio for Specific Research Applications

A high signal-to-noise ratio is critical for the sensitive detection of target molecules, particularly at low expression levels. BDP 630/650 offers distinct advantages in achieving this. The nonpolar nature of the BODIPY core minimizes non-specific interactions with polar biological molecules, which can be a source of background noise. axispharm.com This leads to a reduction in background fluorescence and an improved signal-to-noise ratio. axispharm.com

In bioluminescence resonance energy transfer (BRET) assays, the spectral characteristics of BDP 630/650 are particularly beneficial. For example, when used as a fluorescent acceptor with the Nanoluciferase (NLuc) donor, which has an emission peak around 462 nm, there is a large separation between the donor's emission and the acceptor's excitation/emission wavelengths. nih.gov This significant separation minimizes the direct detection of the donor's light in the acceptor channel, thereby reducing background noise and enhancing the clarity and sensitivity of the BRET signal. nih.gov This contrasts with green-emitting fluorophores, where greater spectral overlap with NLuc emission can lead to higher background noise. nih.gov

Impact of Excited State Lifetime on Advanced Fluorescence Techniques

The excited-state lifetime of a fluorophore—the average time it remains in the excited state before returning to the ground state—is a critical parameter for certain advanced fluorescence applications. BDP 630/650 possesses a relatively long fluorescence lifetime compared to cyanine dyes. dcchemicals.combroadpharm.comlumiprobe.com This property makes it particularly well-suited for techniques such as fluorescence polarization (FP) and fluorescence-lifetime imaging microscopy (FLIM).

Fluorescence Polarization (FP): FP assays measure changes in the polarization of emitted light to study molecular binding events. A longer fluorescence lifetime, as seen with BDP 630/650, provides a wider temporal window for molecular rotation to occur, leading to more sensitive and robust measurements of molecular interactions. lumiprobe.comlumiprobe.comlumiprobe.commedchemexpress.com

Fluorescence-Lifetime Imaging Microscopy (FLIM): FLIM is a technique that creates an image based on the fluorescence lifetime of the probe at each pixel. This can provide information about the local environment of the fluorophore. The longer lifetime of BDP 630/650 can provide greater contrast and sensitivity in FLIM experiments, allowing for more subtle changes in the cellular environment to be detected. broadpharm.com

Emerging Research Directions and Future Prospects for Bdp 630/650 Hydrazide

Novel Probe Design for Untargeted Biological Mechanisms

The unique reactivity of BDP 630/650 hydrazide towards carbonyl groups positions it as a powerful tool for developing novel fluorescent probes aimed at untargeted biological discovery. lumiprobe.com Many essential biological molecules, including certain sugars, metabolic intermediates, and products of oxidative stress, contain aldehyde or ketone moieties. Probes based on this compound can be used to label and visualize these molecules within cells and tissues, enabling the exploration of their roles in complex biological processes.

Future research is likely to focus on applying this dye in "activity-based protein profiling" and "metabolic labeling" approaches. For instance, by targeting enzymes that generate carbonyl-containing products, this compound-based probes could help identify novel enzyme activities or screen for enzyme inhibitors. Similarly, its application in glycan analysis, by labeling oxidized sugar residues, offers a pathway to investigate changes in glycosylation patterns associated with disease states without preconceived targets. The high brightness and photostability of the BDP core are critical for the sensitivity required in such untargeted screening and imaging experiments.

Integration into Advanced Analytical Platforms and High-Throughput Screening

The superior photophysical properties of this compound make it highly suitable for integration into sophisticated analytical platforms. Its long fluorescence lifetime, a characteristic feature of the BDP core, is particularly advantageous for fluorescence polarization (FP) assays. axispharm.comantibodies.com FP-based assays are homogeneous, rapid, and can be miniaturized, making them ideal for high-throughput screening (HTS) of molecular interactions, such as receptor-ligand binding or enzyme inhibition.

Furthermore, the dye's intense far-red emission is compatible with the laser and detector systems of modern flow cytometers and high-content imaging systems. axispharm.com This allows for the rapid, quantitative analysis of labeled cells or biomolecules on a large scale. Future prospects include the development of HTS assays where this compound is used to quantify carbonyl-containing biomarkers directly in complex biological samples, streamlining diagnostic and drug discovery workflows.

Exploration of New Bioconjugation Chemistries Beyond Hydrazone Formation

While the reaction between hydrazides and carbonyls is a robust method for bioconjugation, the exploration of alternative chemistries is a key area for future development. The core BDP 630/650 fluorophore is versatile and has been functionalized with a variety of reactive groups, including azides and alkynes for click chemistry, maleimides for reaction with thiols, and NHS esters for labeling amines. axispharm.combroadpharm.comalabiolab.ro

Future research may involve chemically modifying this compound itself to create bifunctional or multi-functional probes. For example, incorporating a second reactive group onto the probe could enable dual-labeling experiments or the construction of more complex molecular sensors. Another avenue involves developing new linker technologies that could improve the stability, solubility, or targeting specificity of the dye-conjugate. This expansion of the chemical toolkit will broaden the applicability of the BDP 630/650 fluorophore to a wider range of biological targets and experimental designs, moving beyond its current reliance on the presence of an aldehyde or ketone.

Potential in Nanotechnology and Materials Science Applications

The intersection of fluorescent probes and nanotechnology presents significant opportunities for this compound. In the field of drug delivery, fluorescently labeled nanocarriers are essential for tracking their distribution, cellular uptake, and cargo release. Research has demonstrated the use of BDP 630/650 to quantify the cellular uptake of doxorubicin-loaded gold nanoparticles by flow cytometry. researchgate.net Its far-red emission minimizes interference from cellular autofluorescence, enabling sensitive detection. A European patent also describes the inclusion of dyes like BODIPY 630/650 in polymeric micelles designed for drug delivery. googleapis.com

Future applications in materials science could involve incorporating this compound into smart polymers or hydrogels. The dye's fluorescence could be designed to respond to specific environmental triggers (e.g., pH, redox state) that also induce changes in the material's properties. Such responsive materials could be used to create novel sensors or actuators. The carbonyl-reactive nature of the hydrazide group provides a convenient handle for covalently integrating the dye into polymeric materials that contain aldehyde or ketone functionalities.

Q & A

Q. What are the key structural and functional properties of BDP 630/650 hydrazide relevant to carbonyl-targeted labeling in biological systems?

this compound is a borondipyrromethene (BODIPY)-based dye with a hydrazide functional group, enabling selective conjugation to aldehydes and ketones via Schiff base formation. Its emission in the red channel (630/650 nm) minimizes spectral overlap with common blue/green fluorophores. The hydrazide group reacts efficiently under mildly acidic conditions (pH 4–6) with oxidized glycans or carbonyl-containing biomolecules . For optimal labeling, pre-oxidation of carbohydrates with sodium periodate is recommended to generate reactive aldehydes.

Q. How can researchers validate the purity and labeling efficiency of this compound conjugates?

Characterization should include:

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity and confirm conjugation via retention time shifts .
  • Mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular weight changes post-labeling. For example, a 500.8 Da increase corresponds to the dye’s molecular weight .
  • Fluorescence spectroscopy to compare quantum yields before/after conjugation, ensuring minimal quenching.

Q. What are the critical factors for optimizing conjugation protocols using this compound?

Key parameters include:

  • pH : Maintain pH 4–6 to favor hydrazone bond formation while avoiding protein denaturation.
  • Temperature : Room temperature (20–25°C) for 2–4 hours balances reaction speed and specificity.
  • Molar ratio : A 3:1 (dye:target) ratio minimizes unreacted dye while avoiding aggregation . Post-reaction, purify conjugates via size-exclusion chromatography to remove excess dye .

Advanced Research Questions

Q. How can spectral overlap between this compound and other fluorophores be resolved in multiplexed imaging?

BDP 630/650’s emission (650 nm) overlaps with Cy5 and Alexa Fluor 646. Mitigation strategies:

  • Use spectral unmixing software (e.g., Zeiss Zen or Leica LAS X) with reference spectra for each dye .
  • Pair with shorter-wavelength dyes (e.g., AF488 or BDP FL hydrazide) to maximize channel separation .
  • Validate specificity via control experiments (e.g., unlabeled samples or competitive inhibition with free hydrazide) .

Q. What experimental designs minimize non-specific binding of this compound in complex biological matrices?

Non-specific binding arises from hydrophobic interactions or residual aldehydes. Solutions include:

  • Blocking agents : Use 1% BSA or 5% non-fat milk during incubation to occupy non-specific sites .
  • Reductive stabilization : Post-labeling, treat with sodium cyanoborohydride (10 mM, pH 7) to reduce labile Schiff bases to stable bonds .
  • Negative controls : Include samples without periodate oxidation to confirm carbonyl-dependent labeling .

Q. How do researchers reconcile contradictory data on this compound’s photostability under varying experimental conditions?

Discrepancies in photostability may stem from:

  • Oxygen scavengers : Add β-mercaptoethanol (1–5 mM) or commercial antifade reagents (e.g., ProLong Diamond) to reduce photobleaching .
  • Excitation intensity : Limit laser power to 10–20% of maximum capacity in microscopy setups.
  • Environmental polarity : BDP 630/650’s quantum yield decreases in aqueous media; use deuterated solvents (e.g., D2O) or glycerol (20–30%) to enhance fluorescence .

Q. What advanced techniques enable single-molecule tracking using this compound-labeled biomolecules?

For single-molecule studies:

  • Total internal reflection fluorescence (TIRF) microscopy : Reduces background noise by exciting only surface-bound molecules .
  • Stochastic optical reconstruction microscopy (STORM) : Pair with a photoswitchable buffer (e.g., 100 mM cysteamine, pH 8.5) to achieve super-resolution imaging .
  • Fluorescence correlation spectroscopy (FCS) : Quantify diffusion coefficients and binding kinetics in live cells .

Methodological Notes

  • Storage : Aliquot and store this compound at –20°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles .
  • Troubleshooting : If labeling efficiency is low, verify carbonyl availability via parallel experiments with fluorescein hydrazide or increase reaction time to 6–8 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP 630/650 hydrazide
Reactant of Route 2
Reactant of Route 2
BDP 630/650 hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.